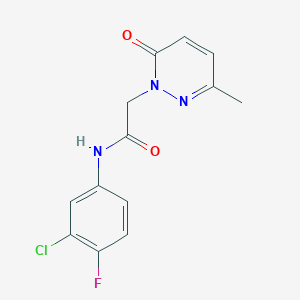
3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-2-pyridinylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives involves several key strategies, including the reaction of anthranilamide with isocyanates to form oxazolo and oxazino quinazolinones. These reactions can proceed through intermediate formations, such as ureido benzamides, which upon cyclization yield the desired quinazolinone derivatives. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate demonstrates the versatility of these synthetic routes (Chern et al., 1988). Similarly, reactions of 2-aminothiobenzamide with isocyanates have been employed to synthesize imidazo and pyrimido quinazolinones, highlighting the adaptability of these methods for creating a variety of quinazoline scaffolds (Shiau et al., 1989).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated using a variety of techniques, including NMR, FT-IR, and mass spectrometry. The crystal structure analysis of these compounds, such as 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl) ethynyl) quinazoline, confirms their monoclinic crystal system and provides insight into their spatial arrangement and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinones can undergo a variety of chemical reactions, including palladium-catalyzed oxidative carbonylation, which is a versatile method for synthesizing quinazolin-2-ones and quinoline-4-ones. These reactions illustrate the reactive nature of quinazolinones towards carbonylation, leading to compounds with significant pharmacological interest (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the quinazoline core and the nature of substituents play a crucial role in determining these properties, which are essential for drug design and formulation development.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be leveraged for further functionalization. Their ability to form hydrogen bonds and engage in π-π stacking interactions contributes to their biological activity, influencing their binding affinity to biological targets (Elmuradov et al., 2010).
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(19-13-7-3-4-9-17-13)8-10-20-15(22)11-5-1-2-6-12(11)18-16(20)23/h1-7,9H,8,10H2,(H,18,23)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGERLDSIWSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4464700.png)

![3-(4-chlorophenyl)-7-cyclohexyl-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464710.png)

![3-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4464718.png)

![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B4464732.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B4464740.png)
![N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4464746.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4464750.png)
![2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B4464760.png)
![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]-N-methylmethanesulfonamide](/img/structure/B4464787.png)
![N-4-pyridinyl-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4464794.png)
![8-bromo-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4464805.png)